

JND4135: A New Frontier in TRK Inhibition, Overcoming Next-Generation Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	JND4135				
Cat. No.:	B15618416	Get Quote			

For Immediate Release

GUANGZHOU, China – **JND4135**, a novel Type II pan-TRK inhibitor, demonstrates significant promise in overcoming resistance to current first and next-generation TRK inhibitors. Preclinical data reveal its potent activity against wild-type TRK proteins and, crucially, against a range of mutations that confer resistance to existing therapies, including the challenging xDFG mutations. This positions **JND4135** as a potentially critical therapeutic option for cancer patients who have developed resistance to available treatments.

This guide provides a comprehensive comparison of **JND4135** with next-generation TRK inhibitors, including selitrectinib and repotrectinib, supported by experimental data.

JND4135: Superior Potency Against Resistance Mutations

JND4135 distinguishes itself by maintaining potent inhibitory activity against TRK kinases harboring solvent front, gatekeeper, and particularly, the difficult-to-treat xDFG mutations. First-generation TRK inhibitors, larotrectinib and entrectinib, are highly effective against TRK fusion-positive cancers but are susceptible to acquired resistance through these mutations.[1] While next-generation inhibitors like selitrectinib and repotrectinib were designed to address solvent front and gatekeeper mutations, their efficacy against xDFG mutations can be limited.[2]

JND4135, as a Type II inhibitor, binds to the inactive "DFG-out" conformation of the kinase, a mechanism that appears to be more effective against the conformational changes induced by xDFG mutations.[1][3]

Comparative Efficacy: In Vitro Data

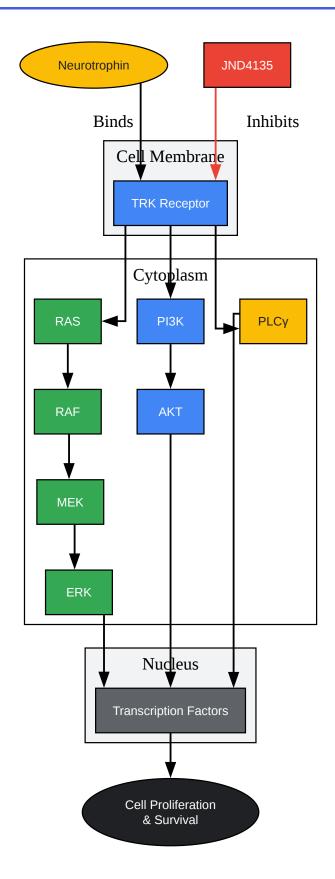
The following tables summarize the in vitro inhibitory activity of **JND4135** compared to first and next-generation TRK inhibitors against wild-type and mutated TRK kinases.

Table 1: Kinase Inhibitory Activity (IC50, nM)

Target	JND4135	Entrectinib	Larotrectini b	Selitrectinib	Repotrectin ib
TRKA (WT)	2.79 ± 1.17	2.25 ± 0.58	3.20 ± 0.50	2.59 ± 0.44	1.85 ± 0.41
TRKB (WT)	3.19 ± 1.76	2.89 ± 1.44	5.22 ± 1.87	3.58 ± 1.40	2.85 ± 1.82
TRKC (WT)	3.01 ± 0.43	2.26 ± 0.41	2.82 ± 1.22	1.87 ± 0.54	1.75 ± 0.25
TRKA G595R (Solvent Front)	9.4	>609	>101	26.2	29.4
TRKA F589L (Gatekeeper)	37.3	-	>145	-	-
TRKA G667C (xDFG)	0.83 ± 0.06	40.35 ± 5.27	1196 ± 41.07	287.3 ± 17.96	52.21 ± 9.59

Data sourced from Wang J, et al. Molecules. 2022.[3]

Table 2: Cellular Antiproliferative Activity in Ba/F3 Cells (IC50, nM)

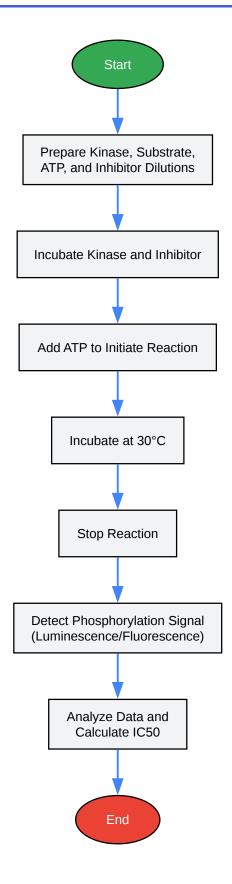

Cell Line	JND4135	Entrectinib	Larotrectini b	Selitrectinib	Repotrectin ib
Ba/F3-CD74- TRKA-WT	1.4 ± 0.2	-	-	-	-
Ba/F3-CD74- TRKA-G595R	18.7 ± 2.9	>101	>609	26.2	29.4
Ba/F3-CD74- TRKA-G667C	1.3 ± 0.7	>101	>609	>26.2	>29.4

Data sourced from Wang J, et al. Molecules. 2022.[3][4]

Signaling Pathway Inhibition

JND4135 effectively suppresses the TRK signaling pathway, which is crucial for cell proliferation and survival. Upon binding to the TRK receptor, neurotrophins trigger a signaling cascade involving key downstream effectors like PLCy, PI3K/AKT, and RAS/RAF/MEK/ERK. JND4135's inhibition of TRK phosphorylation blocks these downstream signals, leading to cell cycle arrest and apoptosis in TRK fusion-positive cancer cells.

Click to download full resolution via product page


TRK Signaling Pathway and Inhibition by JND4135.

Experimental ProtocolsIn Vitro Kinase Inhibition Assay

The inhibitory activity of **JND4135** and other TRK inhibitors was determined using a standard in vitro kinase assay. Recombinant human TRK kinase domains (wild-type and mutants) were incubated with the test compound at various concentrations in a buffer solution containing ATP and a suitable substrate. The kinase reaction was allowed to proceed for a specified time at 30°C. The amount of phosphorylated substrate was then quantified using a luminescence-based or fluorescence-based method. The IC50 values were calculated by fitting the dose-response curves using non-linear regression.

Click to download full resolution via product page

Workflow for In Vitro Kinase Inhibition Assay.

Ba/F3 Cell Proliferation Assay

The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, was engineered to express various TRK fusion proteins (wild-type and mutants). These engineered cells can proliferate in the absence of IL-3, driven by the constitutively active TRK signaling. The cells were seeded in 96-well plates and treated with serial dilutions of the TRK inhibitors for 72 hours. Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels. The IC50 values, representing the concentration of inhibitor required to inhibit cell proliferation by 50%, were determined from the dose-response curves.

In Vivo Xenograft Model

Female BALB/c nude mice were subcutaneously inoculated with Ba/F3 cells stably expressing the CD74-TRKA-G667C fusion protein. When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. **JND4135** was administered via intraperitoneal injection at specified doses. Tumor volume and body weight were measured regularly throughout the study. At the end of the experiment, tumors were excised for further analysis, such as western blotting, to assess the in vivo target engagement and downstream signaling inhibition.[5][6]

Conclusion

JND4135 demonstrates a superior profile compared to existing next-generation TRK inhibitors, particularly in its potent inhibition of the clinically significant xDFG resistance mutations.[3] These preclinical findings strongly support the continued development of **JND4135** as a valuable therapeutic agent for TRK fusion-positive cancers, offering a new line of defense against acquired resistance. Further clinical investigation is warranted to translate these promising preclinical results into patient benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. JND4135, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JND4135, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JND4135, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- To cite this document: BenchChem. [JND4135: A New Frontier in TRK Inhibition, Overcoming Next-Generation Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618416#benchmarking-jnd4135-against-next-generation-trk-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com